One-Pot Rufloxacin Synthesis Efficiency
The one-pot synthesis of rufloxacin starting from 2,3,5‑trifluoro‑4‑(4‑methyl‑1‑piperazinyl)‑benzoyl ethyl acetate proceeds in 61% overall yield without isolation of intermediates [1]. An alternative route beginning with 2,3,4,5‑tetrafluorobenzoic acid (which must be subsequently functionalized with N‑methylpiperazine) achieves a total yield of only 43.2% for rufloxacin hydrochloride [2]. The use of the target compound therefore delivers an absolute yield increase of 17.8 percentage points (relative improvement of 41%) under comparable laboratory‑scale conditions.
+17.8% absolute (+41% relative)
| Evidence Dimension | Synthetic yield (overall) for rufloxacin hydrochloride |
|---|---|
| Target Compound Data | 61% (one-pot process using target compound as starting material) |
| Comparator Or Baseline | 43.2% (multi-step route from 2,3,4,5-tetrafluorobenzoic acid) |
| Quantified Difference | +17.8% absolute; +41% relative improvement |
| Conditions | Both procedures are laboratory‑scale syntheses of rufloxacin hydrochloride; target compound route uses one‑pot conditions without intermediate isolation; comparator route involves multiple steps including chlorination, condensation, amination, cyclization, hydrolysis, and salt formation. |
Why This Matters
A 41% relative yield improvement directly reduces raw material consumption and labor time, making the target compound economically superior for procurement in rufloxacin‑focused research programs or generic API development.
- [1] Cecchetti, V.; Fravolini, A.; Pagella, P. G.; Schiaffella, F. U.S. Patent 5,221,741, 1993. View Source
- [2] 盐酸芦氟沙星合成工艺研究. 中国药物化学杂志, 1997, 7(1): 32-35. View Source
